Ethyl 2-(methyl(phenyl)amino)propionate
Overview
Description
Ethyl 2-(methyl(phenyl)amino)propionate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to an amino propionate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(methyl(phenyl)amino)propionate can be synthesized through various methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 mechanism .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides and alcohols in the presence of a base . This method is preferred due to its efficiency and the high yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methyl(phenyl)amino)propionate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into a carboxylic acid and an alcohol in the presence of water.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Reduction: Requires strong reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields an alcohol.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(methyl(phenyl)amino)propionate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(methyl(phenyl)amino)propionate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and carboxylic acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(methyl(phenyl)amino)propionate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, this compound is unique due to the presence of the methyl and phenyl groups attached to the amino propionate backbone. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
- Ethyl benzoate
Properties
IUPAC Name |
ethyl 2-(N-methylanilino)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10(2)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVXCLGNKBHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325807 | |
Record name | Ethyl N-methyl-N-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16955-08-1 | |
Record name | NSC518808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-methyl-N-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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